Sodium cholate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium cholate is a bile salt derived from cholic acid, a primary bile acid synthesized in the liver from cholesterol. It is an anionic detergent widely used in biochemical research for its ability to solubilize proteins and permeabilize membranes. Sodium cholate is known for its role in the emulsification and absorption of lipids in the digestive system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium cholate can be synthesized through the saponification of cholic acid. The process involves the reaction of cholic acid with sodium hydroxide, resulting in the formation of sodium cholate and water. The reaction is typically carried out under controlled temperature and pH conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of sodium cholate often involves the extraction of cholic acid from bovine or ovine bile. The bile is collected, and cholic acid is isolated through a series of filtration, precipitation, and purification steps. The isolated cholic acid is then reacted with sodium hydroxide to produce sodium cholate .

Analyse Chemischer Reaktionen

Micelle Formation and Aggregation Dynamics

Sodium cholate hydrate undergoes stepwise aggregation in aqueous solutions, forming primary and secondary micelles. This process is critical for its role as a solubilizing agent.

| Parameter | Value/Observation | Source |

|---|---|---|

| Primary critical micelle concentration (cmc) | ~14 mM (pH 12) | |

| Secondary cmc | ~50–60 mM | |

| Aggregation number | 2–3 monomers per primary micelle |

-

Mechanism :

-

Below 7 mM, monomers dominate. At ~14 mM, primary micelles form, characterized by hydrophobic interactions between steroid nuclei .

-

Secondary aggregation (>50 mM) involves hydrogen bonding between hydroxyl groups of adjacent micelles, altering micelle morphology .

-

Chiral recognition occurs in micelles, enabling enantiomer separation (e.g., R/S-BNDHP resolution via differential chemical shifts in <sup>31</sup>P NMR) .

-

Thermal Decomposition and Phase Transitions

Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal multistep decomposition:

-

Key Findings :

Chemical Incompatibilities and Reactivity

This compound reacts under specific conditions:

Host-Guest Complexation

Sodium cholate forms stable complexes with macrocycles like 18-crown-6 via cation-π and hydrogen-bonding interactions:

| Complex | Binding Site | Stability Constant (K) | Application |

|---|---|---|---|

| 18-crown-6·NaCh | Na<sup>+</sup> ion | 10<sup>3</sup>–10<sup>4</sup> M<sup>−1</sup> | Chiral nematic phase induction . |

-

Mechanism :

Role in Biochemical Systems

Wissenschaftliche Forschungsanwendungen

Natriumcholat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Wird auf seine Auswirkungen auf die Lebensfähigkeit und Proliferation von Krebszellen untersucht.

5. Wirkmechanismus

Natriumcholat übt seine Wirkungen hauptsächlich durch seine amphiphile Natur aus, die es ihm ermöglicht, sowohl mit hydrophoben als auch mit hydrophilen Molekülen zu interagieren. Es bildet Mizellen, die Lipide und Proteine löslich machen können. In biologischen Systemen aktiviert Natriumcholat Signalwege wie den AKT-Weg, fördert bei niedrigeren Konzentrationen die Zellproliferation und induziert bei höheren Konzentrationen Apoptose . Es interagiert auch mit dem Farnesoid-X-Rezeptor (FXR) und reguliert die Gallensäuresynthese und -homöostase .

Ähnliche Verbindungen:

Natriumdesoxycholat: Ein weiteres Gallensalz mit ähnlichen löslichmachenden Eigenschaften, aber stärker bei der Störung von Zellmembranen.

Tween-20: Ein nichtionisches Tensid, das in der Proteinlöslichkeit und Membranstudien verwendet wird.

Einzigartigkeit: Natriumcholat ist einzigartig aufgrund seines Gleichgewichts zwischen Löslichkeitseffizienz und nicht-denaturierenden Eigenschaften, wodurch es sich für empfindliche biochemische Anwendungen eignet. Seine Fähigkeit, Mizellen zu bilden und mit sowohl hydrophoben als auch hydrophilen Molekülen zu interagieren, unterscheidet es von anderen Detergenzien .

Zusammenfassend ist Natriumcholat eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem unschätzbaren Werkzeug in Forschung und Industrie.

Wirkmechanismus

Sodium cholate exerts its effects primarily through its amphipathic nature, allowing it to interact with both hydrophobic and hydrophilic molecules. It forms micelles that can solubilize lipids and proteins. In biological systems, sodium cholate activates signaling pathways such as the AKT pathway, promoting cell proliferation at lower concentrations and inducing apoptosis at higher concentrations . It also interacts with the farnesoid X receptor (FXR), regulating bile acid synthesis and homeostasis .

Vergleich Mit ähnlichen Verbindungen

Sodium deoxycholate: Another bile salt with similar solubilizing properties but more potent in disrupting cell membranes.

Triton X-100: A non-ionic detergent used for similar purposes but differs in its chemical structure and non-denaturing properties.

Tween-20: A non-ionic surfactant used in protein solubilization and membrane studies.

Uniqueness: Sodium cholate is unique due to its balance between solubilizing efficiency and non-denaturing properties, making it suitable for delicate biochemical applications. Its ability to form micelles and interact with both hydrophobic and hydrophilic molecules sets it apart from other detergents .

Biologische Aktivität

Sodium cholate hydrate, a bile salt derivative, is widely recognized for its significant role in biochemical research and applications. It is primarily used as a non-denaturing detergent in the extraction and purification of proteins, particularly membrane proteins. This article explores the biological activity of this compound, its applications in various studies, and relevant case studies that highlight its importance in biological systems.

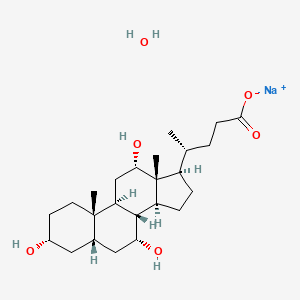

- Molecular Formula : C24H41NaO6

- Molecular Weight : 442.57 g/mol

- Appearance : White powder

- pH Range : 5-8

- Purity : ≥ 99% (biotechnology grade)

Applications in Biochemistry

This compound is utilized in a variety of biochemical applications due to its unique properties:

- Protein Solubilization : It aids in solubilizing membrane proteins, allowing for their study and manipulation.

- Liposome Preparation : It is involved in the formation of liposomes, which are crucial for drug delivery systems.

- Western Blotting : Commonly used to detect specific proteins in a sample.

- DNA and RNA Purification : Facilitates the extraction of nucleic acids from biological samples.

Sodium cholate functions by disrupting lipid bilayers, which leads to the solubilization of membrane proteins. This mechanism is essential for studying protein interactions and functions within cellular membranes.

1. Study on Liposome Formation

A study investigated the effects of sodium cholate on the deformation ability of elastic liposomes. The results indicated that sodium cholate significantly enhances the flexibility and stability of liposomal structures, making them more effective for drug delivery applications .

2. Impact on Serum Lipoproteins

Research published in the Journal of the Science of Food and Agriculture demonstrated that sodium cholate influences serum lipoprotein levels in rats fed high cholesterol diets. The study found that it altered the apolipoprotein A1/B ratio, suggesting potential implications for cardiovascular health .

3. Micellar Electrokinetic Chromatography

Another investigation focused on using sodium cholate in micellar electrokinetic chromatography to separate specific phytochemicals. The findings showed that sodium cholate effectively enhanced the separation efficiency, indicating its utility in analytical chemistry .

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Protein Solubilization | Disrupts lipid bilayers to extract membrane proteins for analysis |

| Liposome Formation | Enhances flexibility and stability of liposomal structures |

| Western Blotting | Aids in protein detection through immunoblotting techniques |

| Nucleic Acid Purification | Facilitates extraction processes for DNA and RNA from biological samples |

| Lipid Nanodiscs | Provides a native-like environment for studying membrane proteins |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Toxicological Studies : Research has shown that sodium cholate can exhibit cytotoxic effects at high concentrations, particularly affecting liver cells .

- Micelle Formation : Sodium cholate forms mixed micelles with phospholipids, enhancing drug solubility and bioavailability .

- Bile Salt Hydrolase Activity : It has been implicated in modulating bile salt hydrolase activity among gut microbiota, influencing gut health and metabolism .

Eigenschaften

IUPAC Name |

sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVVIYFKOVLQHL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NaO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.